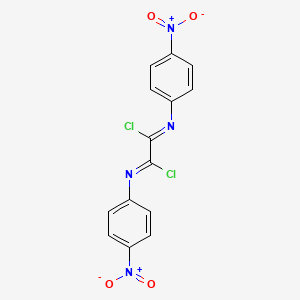
Ethanediimidoyl dichloride, bis(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediimidoyl dichloride, bis(4-nitrophenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitrophenyl groups attached to an ethanediimidoyl dichloride core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanediimidoyl dichloride, bis(4-nitrophenyl)- typically involves the reaction of 4-nitroaniline with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-nitroaniline reacts with oxalyl chloride in the presence of a base such as pyridine to form an intermediate.
Step 2: The intermediate undergoes further reaction with additional oxalyl chloride to yield Ethanediimidoyl dichloride, bis(4-nitrophenyl)-.
Industrial Production Methods: In an industrial setting, the production of Ethanediimidoyl dichloride, bis(4-nitrophenyl)- involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethanediimidoyl dichloride, bis(4-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloride groups.
Reduction Reactions: The nitro groups can be reduced to amines under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride can be used.
Major Products:
Substitution Reactions: The major products are substituted ethanediimidoyl derivatives.
Reduction Reactions: The major products are the corresponding amines.
Scientific Research Applications
Ethanediimidoyl dichloride, bis(4-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanediimidoyl dichloride, bis(4-nitrophenyl)- involves its reactivity towards nucleophiles and reducing agents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in reduction reactions, the nitro groups are reduced to amines, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used as a precursor in various chemical syntheses.
Bis(4-nitrophenyl)squaramide: Known for its host-guest interactions with halide anions.
Uniqueness: Ethanediimidoyl dichloride, bis(4-nitrophenyl)- is unique due to its dichloride groups, which provide distinct reactivity compared to other nitrophenyl compounds. This makes it valuable in specific synthetic applications where such reactivity is desired.
Properties
CAS No. |
109735-70-8 |
|---|---|
Molecular Formula |
C14H8Cl2N4O4 |
Molecular Weight |
367.1 g/mol |
IUPAC Name |
N,N'-bis(4-nitrophenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C14H8Cl2N4O4/c15-13(17-9-1-5-11(6-2-9)19(21)22)14(16)18-10-3-7-12(8-4-10)20(23)24/h1-8H |
InChI Key |
LWFACUYREKXGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(C(=NC2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















